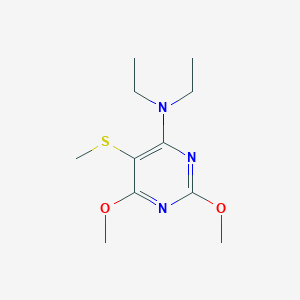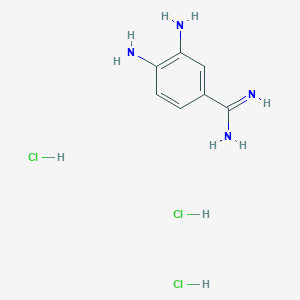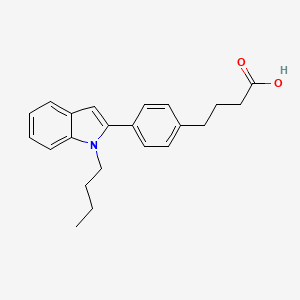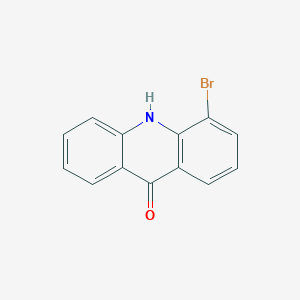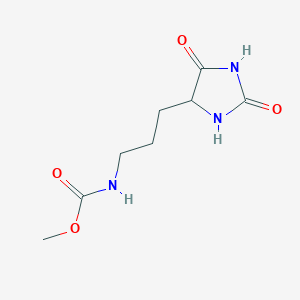
(S)-1-Benzyl-3-ethylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Benzyl-3-ethylpyrrolidin-3-amine is a chiral amine compound characterized by a pyrrolidine ring substituted with a benzyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Benzyl-3-ethylpyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from proline or other suitable precursors.
Ethylation: The ethyl group is introduced via an alkylation reaction, often using ethyl halides under basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: This method is used to reduce intermediate compounds to the desired amine.
Continuous Flow Synthesis: This technique enhances the efficiency and scalability of the production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: (S)-1-Benzyl-3-ethylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrrolidines, ketones, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-1-Benzyl-3-ethylpyrrolidin-3-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a ligand in the study of enzyme-substrate interactions.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-Benzyl-3-ethylpyrrolidin-3-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence neurotransmitter pathways, potentially affecting neurological functions.
Comparison with Similar Compounds
(S)-1-Benzyl-3-methylpyrrolidin-3-amine: Similar structure but with a methyl group instead of an ethyl group.
(S)-1-Benzyl-3-propylpyrrolidin-3-amine: Contains a propyl group, offering different steric and electronic properties.
Uniqueness: (S)-1-Benzyl-3-ethylpyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
(3S)-1-benzyl-3-ethylpyrrolidin-3-amine |
InChI |
InChI=1S/C13H20N2/c1-2-13(14)8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7H,2,8-11,14H2,1H3/t13-/m0/s1 |
InChI Key |
DMCHUIKZIOTHEZ-ZDUSSCGKSA-N |
Isomeric SMILES |
CC[C@@]1(CCN(C1)CC2=CC=CC=C2)N |
Canonical SMILES |
CCC1(CCN(C1)CC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




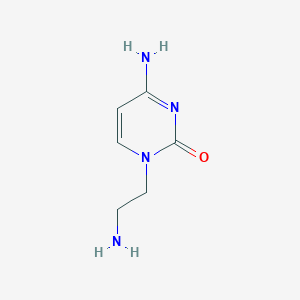
![2-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12932728.png)
![tert-Butyl (6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B12932736.png)
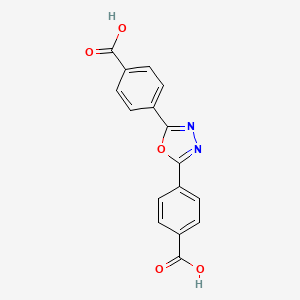
![9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine](/img/structure/B12932748.png)

